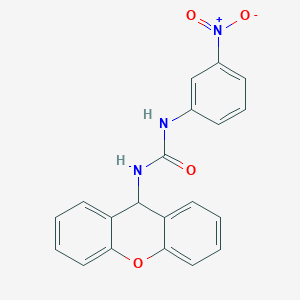![molecular formula C27H26N4O3S B11485168 N-{2-[(E)-(butylimino)(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-4-nitrobenzamide](/img/structure/B11485168.png)
N-{2-[(E)-(butylimino)(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(E)-(butylimino)(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-4-nitrobenzamide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a butylimino group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(E)-(butylimino)(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-4-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of a suitable precursor, such as 2-aminothiophene, with a pyridine derivative under acidic conditions.
Introduction of the Butylimino Group: The thieno[2,3-b]pyridine intermediate is then reacted with butylamine and an aldehyde (such as benzaldehyde) to form the butylimino group through a condensation reaction.
Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the butylimino-thieno[2,3-b]pyridine intermediate with 4-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(E)-(butylimino)(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amino derivatives where the nitro group is reduced to an amine.
Substitution: Substituted derivatives with different nucleophiles replacing the nitro group.
Scientific Research Applications
N-{2-[(E)-(butylimino)(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Material Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Mechanism of Action
The mechanism of action of N-{2-[(E)-(butylimino)(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-4-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific active sites on enzymes, inhibiting their activity and thereby modulating biological pathways. The nitrobenzamide moiety can also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(E)-(butylimino)(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
N-{2-[(E)-(butylimino)(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-4-chlorobenzamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-{2-[(E)-(butylimino)(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-4-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct electronic and redox properties. This makes it particularly useful in applications requiring specific redox behavior and electronic characteristics.
Properties
Molecular Formula |
C27H26N4O3S |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
N-[2-(N-butyl-C-phenylcarbonimidoyl)-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C27H26N4O3S/c1-4-5-15-28-23(19-9-7-6-8-10-19)25-24(22-17(2)16-18(3)29-27(22)35-25)30-26(32)20-11-13-21(14-12-20)31(33)34/h6-14,16H,4-5,15H2,1-3H3,(H,30,32) |
InChI Key |
SZDCQMRPCDJBOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C(C1=CC=CC=C1)C2=C(C3=C(S2)N=C(C=C3C)C)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl (5-{[2-(cyclopropylcarbamoyl)phenyl]sulfamoyl}-2-methoxyphenoxy)acetate](/img/structure/B11485093.png)
![N-(2-{2-[(4-chlorobenzyl)sulfamoyl]-4,5-dimethoxyphenyl}ethyl)acetamide](/img/structure/B11485110.png)
![3-(2,4-Dichlorophenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11485115.png)
![4-chloro-5-{4-[(3-methylphenoxy)acetyl]piperazin-1-yl}-2-phenylpyridazin-3(2H)-one](/img/structure/B11485122.png)
![[4a-hydroxy-1-(3,4,5-trimethoxyphenyl)octahydroisoquinolin-2(1H)-yl]acetonitrile](/img/structure/B11485129.png)
![11-(2-furyl)-3,3-dimethyl-10-[(4-methylphenyl)sulfonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11485144.png)
![4-Tert-butylcyclohexyl 2-{[(4-methylphenyl)carbonyl]amino}benzoate](/img/structure/B11485145.png)
![N-({5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-2-(thiophen-2-yl)ethanamine](/img/structure/B11485146.png)
![2-methoxyethyl 1-(2-fluorobenzyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11485148.png)

![2-{[1-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B11485158.png)

![4-(2,3-Dimethoxyphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine](/img/structure/B11485191.png)
